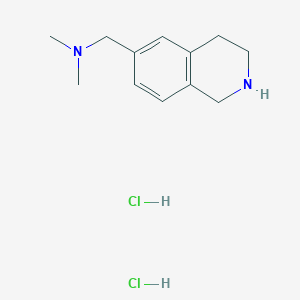
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
N-Dimethylation: The tetrahydroisoquinoline core is then subjected to N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may exert its effects by binding to specific receptors or inhibiting the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the N-dimethyl group.
N-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A closely related compound with a single methyl group on the nitrogen atom.
N,N-Diethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A compound with ethyl groups instead of methyl groups.
Uniqueness
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is unique due to its specific N-dimethylation, which can influence its pharmacological properties and interactions with biological targets. This structural modification may enhance its stability, bioavailability, and efficacy compared to its analogs.
生物活性
N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H18N2
- Molecular Weight: 190.28472 g/mol
- CAS Number: Not specified in the search results.
The biological activity of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a reversible inhibitor of monoamine oxidase (MAO) , an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant-like effects and neuroprotection .
Biological Activities
- Antidepressant Effects
- Neuroprotective Properties
- Opioid Receptor Interaction
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted by Mottinelli et al. explored various tetrahydroisoquinoline derivatives for their neuroprotective capabilities. The findings indicated that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting therapeutic potential for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on tetrahydroisoquinoline derivatives reveal that modifications at specific positions on the isoquinoline ring can enhance biological activity. For instance, the presence of dimethyl groups at the nitrogen atom improves stability and bioavailability while maintaining efficacy against MAO .
属性
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZUITBVANMVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(CNCC2)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














